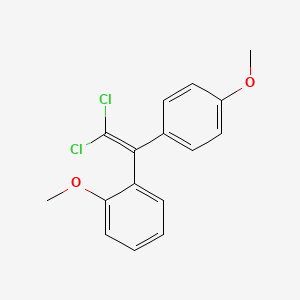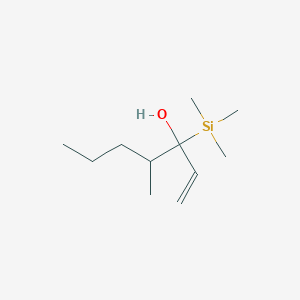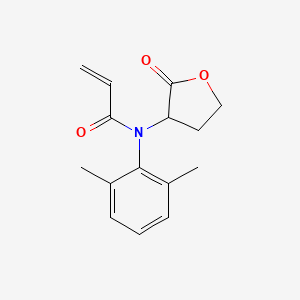
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl group, and a nonanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride typically involves the esterification of 2-phenylnonanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: In studies involving cell signaling and receptor interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethanol hydrochloride
- 2-(Diethylamino)ethyl chloride hydrochloride
- Ethanethiol, 2-(diethylamino)-
Uniqueness
2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is unique due to its combination of a long nonanoate chain and a phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Propiedades
| 74051-74-4 | |
Fórmula molecular |
C21H36ClNO2 |
Peso molecular |
370.0 g/mol |
Nombre IUPAC |
diethyl-[2-(2-phenylnonanoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35NO2.ClH/c1-4-7-8-9-13-16-20(19-14-11-10-12-15-19)21(23)24-18-17-22(5-2)6-3;/h10-12,14-15,20H,4-9,13,16-18H2,1-3H3;1H |
Clave InChI |
LBLUPCPYGKSRAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







